molecular formula C8H10F3N3 B13074604 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13074604
M. Wt: 205.18 g/mol
InChI Key: SJMNUMNAEJSRIU-UHFFFAOYSA-N
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Description

5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a fused imidazo[1,2-a]pyrimidine ring system. The presence of the trifluoromethyl group often imparts enhanced metabolic stability and lipophilicity, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction proceeds under mild conditions and offers high regioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction parameters, leading to consistent product quality and higher yields. The use of automated systems also minimizes human error and enhances safety during large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine stands out due to the presence of the trifluoromethyl group, which enhances its metabolic stability and lipophilicity. This makes it a more attractive candidate for drug development, as it is likely to have better pharmacokinetic properties .

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

5-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)13-7-12-2-3-14(5)7/h2-3,5-6H,4H2,1H3,(H,12,13)

InChI Key

SJMNUMNAEJSRIU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=NC=CN12)C(F)(F)F

Origin of Product

United States

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